molecular formula C26H28N4O4 B3233435 1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate CAS No. 1353944-07-6

1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate

Cat. No.: B3233435
CAS No.: 1353944-07-6
M. Wt: 460.5 g/mol
InChI Key: QWEBAOMHVVQFND-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at positions 3 and 4 with two 2-cyanobenzyl groups. The tert-butyl and methyl carboxylate groups at positions 1 and 3, respectively, enhance steric bulk and modulate solubility. The cyanobenzyl substituents introduce strong electron-withdrawing effects, which may influence reactivity and biological interactions, such as hydrogen bonding or dipole interactions with protein targets .

Properties

IUPAC Name

1-O-tert-butyl 3-O-[(2-cyanophenyl)methyl] 4-[(2-cyanophenyl)methyl]piperazine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-26(2,3)34-25(32)30-13-12-29(16-21-10-6-4-8-19(21)14-27)23(17-30)24(31)33-18-22-11-7-5-9-20(22)15-28/h4-11,23H,12-13,16-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEBAOMHVVQFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=CC=C2C#N)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H24N4O4
  • Molecular Weight : 356.41 g/mol
  • IUPAC Name : tert-butyl N-[(3R)-1-[(2-cyanophenyl)methyl]piperidin-3-yl]carbamate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Acetylcholinesterase Inhibition

Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can bind effectively to the active site of AChE, demonstrating their potential as therapeutic agents .

3. Antimicrobial Activity

Some studies have reported antimicrobial effects for piperazine derivatives, with varying degrees of activity against gram-positive and gram-negative bacteria. The presence of the cyanobenzyl group may enhance these properties by increasing lipophilicity, allowing better membrane penetration .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The cyanobenzyl groups are introduced via nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindingsReference
Varadaraju et al. (2013)Identified piperazine derivatives as AChE inhibitors with potential for Alzheimer's treatment.
Cho et al. (2017)Demonstrated synergistic anticancer effects when combined with other agents in xenograft models.
LGC Standards (2021)Provided detailed chemical characterization and potential applications in drug development.

Scientific Research Applications

Therapeutic Applications

The compound has been explored for its potential use in treating various diseases due to its interaction with biological targets. Notable therapeutic applications include:

  • Antidiabetic Agents : The compound's derivatives have been studied for their role as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. Research indicates that modifications to the piperazine structure can enhance efficacy and selectivity against DPP-4 enzymes, leading to improved glucose metabolism .
  • Anticancer Properties : Some studies have suggested that compounds similar to 1-tert-butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

  • Piperazine Derivatization : The introduction of the tert-butyl and cyanobenzyl groups is achieved through nucleophilic substitution reactions, where piperazine serves as a core scaffold. The use of protective groups during synthesis is crucial to ensure selectivity and yield .
  • Carboxylation Reactions : The dicarboxylate functionality is introduced via carboxylation methods that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have shown promise in enhancing reaction rates and product yields .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: DPP-4 Inhibition
    A study demonstrated that derivatives of this compound showed promising DPP-4 inhibition profiles comparable to existing drugs like sitagliptin. The structure-activity relationship (SAR) analysis indicated that specific modifications to the piperazine ring significantly enhanced inhibitory activity .
  • Case Study 2: Anticancer Activity
    In vitro studies on cancer cell lines revealed that compounds derived from this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of the target compound and related piperazine derivatives:

Compound Name (CAS No.) Substituents (Positions) Molecular Weight Key Properties/Applications Synthesis Challenges Reference
Target Compound 3,4-di(2-cyanobenzyl) 476.5* Potential protein interaction modulation Selective benzylation at N3 and N4
1-tert-Butyl 3-methyl-4-(4-(methylthio)benzyl) (129799-08-2) 4-(methylthio)benzyl 366.40 Antibacterial activity; improved solubility Mild reaction conditions, high yield
(S)-1-tert-Butyl 3-methyl-4-(3,4-dichlorophenyl) 3,4-dichlorophenyl 358.3† Antiviral applications Steric hindrance during coupling
1-(2-cyanobenzyl)piperazine (174609-74-6) 1-(2-cyanobenzyl) 217.3 Drug synthesis intermediate Simpler synthesis, no ester groups
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (1629126-39-1) 4-(2-bromobenzyl) 369.3 Halogenated intermediate for cross-coupling Bromine reactivity management

*Calculated molecular weight (C27H32N4O4); †Estimated from .

Electronic and Steric Effects

  • Cyanobenzyl vs.
  • Dichlorophenyl vs. Cyanobenzyl: Chlorine atoms provide steric bulk and hydrophobic interactions, whereas cyano groups favor polar interactions, influencing selectivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate

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